molecular formula C38H53N5O7 B608050 ICI 174,864 CAS No. 92535-15-4

ICI 174,864

Cat. No.: B608050
CAS No.: 92535-15-4
M. Wt: 691.9 g/mol
InChI Key: XUWLAGNFLUARAN-CHQNGUEUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ICI 174,864 is synthesized through a series of peptide coupling reactions. The compound’s sequence is {N,N-diallyl}-Tyr-{Aib}-Phe-Leu, where Tyr is tyrosine, Aib is α-aminoisobutyric acid, Phe is phenylalanine, and Leu is leucine . The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

ICI 174,864 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified derivatives of this compound with altered binding affinities and biological activities .

Properties

CAS No.

92535-15-4

Molecular Formula

C38H53N5O7

Molecular Weight

691.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1

InChI Key

XUWLAGNFLUARAN-CHQNGUEUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ici 174865;  Ici-174865;  Ici174865;  Ici 174,865;  Ici-174,865;  Iciq174,865; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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